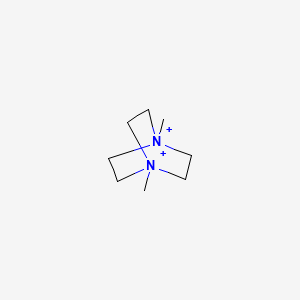
1,4-Dimethyl-1lambda(5),4lambda(5)-diazabicyclo(2.2.2)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-1lambda(5),4lambda(5)-diazabicyclo(2.2.2)octane is a bicyclic organic compound with the molecular formula C8H18N2. It is a derivative of diazabicyclooctane, where two methyl groups are attached to the nitrogen atoms. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1lambda(5),4lambda(5)-diazabicyclo(2.2.2)octane can be synthesized through several methods. One common approach involves the reaction of 1,4-diazabicyclo(2.2.2)octane with methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs in an organic solvent like acetonitrile, under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems helps in maintaining consistent reaction conditions, thereby enhancing the overall production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1lambda(5),4lambda(5)-diazabicyclo(2.2.2)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of demethylated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,4-Dimethyl-1lambda(5),4lambda(5)-diazabicyclo(2.2.2)octane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1lambda(5),4lambda(5)-diazabicyclo(2.2.2)octane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diazabicyclo(2.2.2)octane
- 1,4-Dimethylpiperazine
- 1,4-Dimethyl-1,4-diazoniabicyclo(2.2.2)octane diiodide
Uniqueness
1,4-Dimethyl-1lambda(5),4lambda(5)-diazabicyclo(2.2.2)octane is unique due to its bicyclic structure and the presence of two methyl groups on the nitrogen atoms. This structural feature imparts distinct chemical and physical properties, making it different from other similar compounds. Its ability to form stable complexes with metal ions and its diverse reactivity profile further highlight its uniqueness.
Properties
CAS No. |
14870-72-5 |
|---|---|
Molecular Formula |
C8H18N2+2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H18N2/c1-9-3-6-10(2,7-4-9)8-5-9/h3-8H2,1-2H3/q+2 |
InChI Key |
SESBXFAPJKDPLA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]12CC[N+](CC1)(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid](/img/structure/B12185028.png)
![2-{2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethoxy}-N-phenylbenzamide](/img/structure/B12185036.png)
![3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)propanamide](/img/structure/B12185044.png)
![Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate](/img/structure/B12185048.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-4-methoxybenzamide](/img/structure/B12185049.png)
![[1-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B12185051.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-chlorobenzamide](/img/structure/B12185052.png)
![1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methylpropan-1-one](/img/structure/B12185058.png)
![2-[(Propylcarbamoyl)methoxy]benzamide](/img/structure/B12185065.png)
amine](/img/structure/B12185066.png)
![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B12185069.png)
![N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B12185075.png)
![6-methyl-1-(propan-2-yl)-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12185076.png)

